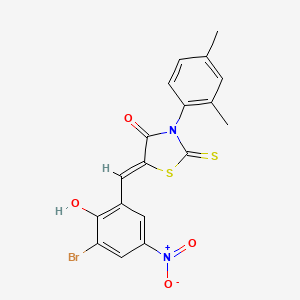![molecular formula C16H15BrClN3O3 B5121256 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated.
作用机制
The mechanism of action of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. In addition, this compound has been shown to have neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
实验室实验的优点和局限性
The advantages of using 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide in lab experiments include its high purity and yield, as well as its anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to further investigate its mechanism of action and its effects on different biological systems. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more suitable for use in scientific research.
Conclusion:
In conclusion, 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated. Further research on this compound could lead to the development of new drugs for the treatment of cancer and inflammation, as well as a better understanding of its mechanism of action and effects on different biological systems.
合成方法
The synthesis of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide can be achieved through different methods. One of the most common methods is the reaction of 2-bromo-N-propargylbenzamide with 2-chloro-4-nitroaniline in the presence of a palladium catalyst. This method has been used to produce this compound with high yield and purity.
科学研究应用
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has been used in various studies to investigate its effects on different biological systems, including cancer cells, immune cells, and neuronal cells.
属性
IUPAC Name |
2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYIIYAZQNDVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6060450 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)
![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)